7,7-DIMETHYL-1-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE
Overview
Description
7,7-DIMETHYL-1-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE is a complex organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the quinazoline family, characterized by a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of trifluoromethyl groups and a phenylethyl substituent adds to its chemical diversity and potential reactivity.
Mechanism of Action
Target of Action
Similar compounds, such as pyrimido[4,5-b]quinolines, have shown activity on different enzymes and receptors such as tyrosine kinases, tyrosyl-dna phosphodiesterase ii, and hdm2 ubiquitin ligase (e3) . These targets play crucial roles in cellular processes like apoptosis, DNA damage repair, and cell cycle regulation .
Mode of Action
Based on the activities of similar compounds, it can be inferred that it may interact with its targets to promote apoptosis, repair dna damage, and induce cell cycle arrest .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to apoptosis, dna repair, and cell cycle regulation .
Result of Action
Similar compounds have demonstrated promising anticancer activity on different cancer cell lines such as mcf-7, a549, k562, and others . They promote apoptosis, repair DNA damage, and induce cell cycle arrest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-DIMETHYL-1-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE can be achieved through a multi-step process involving the condensation of appropriate precursors. One common method involves the reaction of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with aryl aldehydes and thiourea in the presence of a zinc ferrite nanocatalyst. This reaction proceeds under reflux conditions, leading to the formation of the desired quinazoline derivative .
Industrial Production Methods
For large-scale production, the use of eco-friendly and economically viable catalysts, such as zinc ferrite nanocatalysts, is preferred. These catalysts not only enhance the yield but also reduce reaction times, making the process more efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
7,7-DIMETHYL-1-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of reactive sites allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
7,7-DIMETHYL-1-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural features and reactivity.
Comparison with Similar Compounds
Similar Compounds
7,7-DIMETHYL-4-PHENYL-2-THIOXO-2,3,4,6,7,8-HEXAHYDRO-1H-QUINAZOLINE-5-ONE: Shares a similar quinazoline core structure but differs in the presence of a thioxo group instead of trifluoromethyl groups.
7,7-DIMETHYL-1-[(2-OXO-2-PHENYLETHYL)SULFANYL]-4-PHENYL-6,9-DIHYDRO-7H-PYRANO[4’,3’4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-5(4H)-ONE: Another structurally related compound with different substituents and additional ring systems.
Uniqueness
The uniqueness of 7,7-DIMETHYL-1-(2-PHENYLETHYL)-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINAZOLINE-2,5-DIONE lies in its combination of trifluoromethyl groups and a phenylethyl substituent, which imparts distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7,7-dimethyl-1-(2-phenylethyl)-4,4-bis(trifluoromethyl)-6,8-dihydro-3H-quinazoline-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F6N2O2/c1-17(2)10-13-15(14(29)11-17)18(19(21,22)23,20(24,25)26)27-16(30)28(13)9-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZFCOIPBRNIRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(NC(=O)N2CCC3=CC=CC=C3)(C(F)(F)F)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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